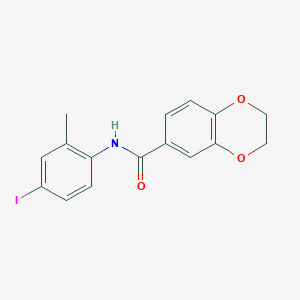![molecular formula C19H24O3 B5112708 4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5112708.png)
4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene is a chemical compound that has been widely used in scientific research. It is also known as ICI 118,551 and is a selective antagonist of β2-adrenergic receptors. This compound has been used to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.
Mécanisme D'action
4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene acts as a selective antagonist of the β2-adrenergic receptor. This means that it binds to the receptor but does not activate it. By blocking the receptor, this compound inhibits the physiological effects of β2-adrenergic receptor activation.
Biochemical and Physiological Effects:
Activation of the β2-adrenergic receptor leads to an increase in cyclic AMP, which plays a crucial role in many physiological processes. These processes include bronchodilation, vasodilation, and glycogenolysis. Inhibition of the β2-adrenergic receptor by 4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene leads to the opposite effects, including bronchoconstriction, vasoconstriction, and decreased glycogenolysis.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene in lab experiments has several advantages. It is a selective antagonist of the β2-adrenergic receptor, which allows for the study of the specific effects of this receptor. Additionally, this compound has been used in many previous studies, which allows for comparison and replication of results.
However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently to maintain its effects. Additionally, it may have off-target effects on other receptors, which could complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene. One area of interest is the role of the β2-adrenergic receptor in different tissues and disease states. Another area of interest is the development of more selective and potent β2-adrenergic receptor antagonists for use in clinical settings.
In conclusion, 4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene is a chemical compound that has been widely used in scientific research to study the β2-adrenergic receptor. Its selective antagonism of this receptor allows for the study of its specific effects, and it has been used in many previous studies. However, there are also limitations to its use, and future research should focus on developing more selective and potent β2-adrenergic receptor antagonists for use in clinical settings.
Méthodes De Synthèse
The synthesis of 4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene involves several steps. Firstly, 4-bromophenol is reacted with 2-methoxyphenol to form 4-(2-methoxyphenoxy)bromobenzene. This compound is then reacted with 1,2-dimethyl-3-nitrobenzene to form 4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene.
Applications De Recherche Scientifique
4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene has been used extensively in scientific research to study the β2-adrenergic receptor. This receptor is found in many tissues, including the lungs, heart, and skeletal muscle. Activation of the β2-adrenergic receptor leads to an increase in cyclic AMP, which plays a crucial role in many physiological processes.
Propriétés
IUPAC Name |
4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-15-10-11-17(14-16(15)2)21-12-6-7-13-22-19-9-5-4-8-18(19)20-3/h4-5,8-11,14H,6-7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBBVSQZNIDIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCOC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Methoxyphenoxy)butoxy]-1,2-dimethylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B5112628.png)

![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-benzoylphenyl)hydrazone]](/img/structure/B5112657.png)


![6-amino-4-(3-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5112685.png)
![3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid](/img/structure/B5112686.png)

![[1-(3-methylcyclopentyl)-3-piperidinyl]methanol](/img/structure/B5112699.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5112702.png)


![4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone](/img/structure/B5112725.png)
